molecular formula C6H13NS B3001111 Thian-2-ylmethanamine CAS No. 933688-73-4

Thian-2-ylmethanamine

Cat. No.: B3001111
CAS No.: 933688-73-4
M. Wt: 131.24
InChI Key: VLEJBHDPGPXFNH-UHFFFAOYSA-N
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Description

Thian-2-ylmethanamine, also known as 2-thiophenemethylamine, is an organic compound belonging to the class of thiophenes. It features a thiophene ring, which is a five-membered ring containing one sulfur atom, and an amine group attached to the second carbon of the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thian-2-ylmethanamine can be synthesized through several methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with ammonia or an amine under reductive amination conditions. This process typically uses reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-thiophenecarboxaldehyde in the presence of ammonia. This method is favored for its efficiency and scalability, allowing for the production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: Thian-2-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Thian-2-ylmethanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of thian-2-ylmethanamine involves its interaction with various molecular targets. In biological systems, it can act as a ligand for receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving the thiophene ring and the amine group, which can participate in hydrogen bonding, electrostatic interactions, and covalent modifications .

Comparison with Similar Compounds

Uniqueness: Thian-2-ylmethanamine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and materials .

Properties

IUPAC Name

thian-2-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS/c7-5-6-3-1-2-4-8-6/h6H,1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEJBHDPGPXFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCSC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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